molecular formula C13H10N2O6 B14613359 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol CAS No. 59919-80-1

4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol

Cat. No.: B14613359
CAS No.: 59919-80-1
M. Wt: 290.23 g/mol
InChI Key: XGERSBIGCGQTCR-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is an organic compound that belongs to the class of nitrophenols These compounds are characterized by the presence of both hydroxyl and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol typically involves the nitration of aromatic compounds. One common method is the direct nitration of benzene derivatives in the liquid phase using nitric acid and sulfuric acid as catalysts . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of nitrophenols, including this compound, often involves large-scale nitration processes. These processes are designed to maximize efficiency and minimize byproducts. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-nitrophenylacetic acid
  • 3-Hydroxy-4-methyl-2(3H)-thiazolethione
  • 2-Hydroxy-5-methyl-3-nitropyridine

Uniqueness

4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity, such as in fluorescent sensors and enzyme inhibitors .

Properties

CAS No.

59919-80-1

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

IUPAC Name

2-[(4-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol

InChI

InChI=1S/C13H10N2O6/c16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-5,7,16-17H,6H2

InChI Key

XGERSBIGCGQTCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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